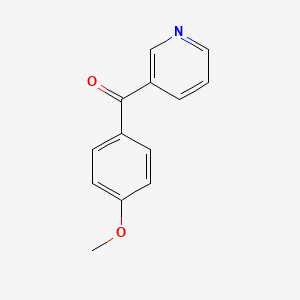

3-(4-Methoxybenzoyl)pyridine

Description

Significance of Pyridine (B92270) and Benzoyl Moieties in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic and medicinal chemistry. mdpi.commdpi.com Among these, the pyridine ring, a six-membered heterocycle with one nitrogen atom, is a particularly prominent and versatile building block. Its presence is widespread in natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and to participate in coordination with metal ions. mdpi.com This has led to the extensive use of pyridine derivatives in the development of various therapeutic agents and functional materials. mdpi.commdpi.com

Similarly, the benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, is a key structural motif in a vast array of organic molecules. Its aromatic nature and the reactivity of the carbonyl group allow for a wide range of chemical transformations. In medicinal chemistry, the benzoyl moiety is often incorporated into drug candidates to modulate their pharmacological profiles, including their binding affinity to biological targets and their metabolic stability. The combination of a pyridine ring and a benzoyl group, as seen in 3-(4-Methoxybenzoyl)pyridine, creates a molecule with a rich electronic landscape and multiple points for potential interactions and further functionalization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCNCXKAEBIVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178532 | |

| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23826-71-3 | |

| Record name | (4-Methoxyphenyl)-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23826-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, (p-methoxyphenyl) 3-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 4 Methoxybenzoyl Pyridine and Its Derivatives

Direct Synthesis Approaches to 3-(4-Methoxybenzoyl)pyridine

Direct synthesis methods provide the most straightforward pathways to this compound, primarily through Grignard reagent-mediated transformations and acylation reactions.

Grignard Reagent-Mediated Transformations

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. libretexts.org In the synthesis of this compound, a Grignard reagent, typically 4-methoxyphenylmagnesium bromide, is reacted with a pyridine (B92270) derivative. A common strategy involves the use of 3-cyanopyridine as the substrate. The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields the desired ketone, this compound. prepchem.com

Another approach utilizes pyridine N-oxides. The addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with acetic anhydride, can afford 2-substituted pyridines. organic-chemistry.org While this method typically yields 2-substituted products, variations in substrates and reaction conditions can be explored to favor the 3-substituted isomer. The use of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, has also been shown to be effective in the synthesis of bipyridine linkages and could be adapted for the synthesis of benzoylpyridines. nih.gov

A general procedure for aldehyde synthesis from Grignard reagents and 4,4-dimethyl-2-oxazoline has been reported, which could potentially be adapted for ketone synthesis. orgsyn.org Furthermore, enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents has been achieved using a chiral copper(I) complex as a catalyst, offering a pathway to chiral dihydro-4-pyridones. nih.govresearchgate.net

| Reagent 1 | Reagent 2 | Product | Notes |

| 4-Methoxyphenylmagnesium bromide | 3-Cyanopyridine | This compound | Standard Grignard reaction with a nitrile. |

| Grignard Reagent | Pyridine N-oxide | 2-Substituted Pyridine | Primarily yields 2-substituted product. |

| i-PrMgCl·LiCl | Pyridylsulfonium salt | Bipyridines | "Turbo" Grignard for C-C bond formation. nih.gov |

| Grignard Reagent | 4,4-Dimethyl-2-oxazoline | Aldehydes | Potential for adaptation to ketone synthesis. orgsyn.org |

| Grignard Reagent | N-acylpyridinium salt | Chiral dihydro-4-pyridones | Catalytic enantioselective dearomatization. nih.govresearchgate.net |

Acylation and Benzoylation Reactions

Acylation reactions, particularly Friedel-Crafts acylation, are fundamental methods for introducing an acyl group onto an aromatic ring. organic-chemistry.org However, the direct Friedel-Crafts acylation of pyridine is challenging due to the electron-deficient nature of the pyridine ring and the tendency of the nitrogen atom to coordinate with the Lewis acid catalyst, further deactivating the ring. youtube.com

To overcome these challenges, alternative strategies are employed. One method involves the metalation of the pyridine ring with a strong base, followed by treatment with an acylating agent like 4-methoxybenzoyl chloride. youtube.com For instance, 2-chloropyridine can be lithiated at the 3-position and subsequently acylated with benzoyl chloride in excellent yield. youtube.com

Another approach is the use of acyl radicals. These nucleophilic radicals can add to pyridinium (B92312) salts, which are more electrophilic than pyridine itself, typically at the 2- or 4-positions. youtube.com Oxidation is then required for aromatization. youtube.com

Pyridine can also serve as a catalyst in acylation reactions. It acts as a nucleophilic catalyst by attacking the carbonyl group of the acylating agent, forming a highly reactive intermediate that is then attacked by the nucleophile. Pyridine also acts as a weak base to remove protons generated during the reaction. stackexchange.com The reaction of an anilide with an acylating agent using specific catalysts can lead to the bonding of an acyl group to the benzene (B151609) ring, yielding ketoaniline derivatives. google.com

| Method | Substrate | Reagent | Product | Key Features |

| Friedel-Crafts Acylation | Aromatics | Acyl Halides/Anhydrides | Aryl Ketones | Requires a Lewis acid catalyst; challenging for pyridine. organic-chemistry.orggoogle.com |

| Metalation-Acylation | Pyridine Derivative | Strong Base, Acyl Halide | Acylpyridine | Overcomes the low reactivity of the pyridine ring. youtube.com |

| Acyl Radical Addition | Pyridinium Salt | Acyl Radical Source | Acylpyridine | Addition to activated pyridine ring, followed by oxidation. youtube.com |

| Catalytic Acylation | Alcohol/Amine | Acylating Agent | Ester/Amide | Pyridine acts as a nucleophilic catalyst and base. stackexchange.comresearchgate.net |

Synthetic Routes to Related Pyridine-Benzoyl Scaffolds

The synthesis of related pyridine-benzoyl scaffolds often involves more complex and versatile methods that allow for the construction of the pyridine ring itself or the introduction of the benzoyl group through cross-coupling reactions.

Multi-Component Reactions in Pyridine Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. conicet.gov.ar Several MCRs are utilized for the synthesis of pyridine and its derivatives.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that synthesizes imidazofused scaffolds from heterocyclic amidines, aldehydes, and isonitriles. nih.govacs.org While typically used for imidazo[1,2-a]pyridines, modifications can lead to other heterocyclic systems.

The Mannich reaction, another classic MCR, involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. mdpi.com This reaction is crucial in the synthesis of various pharmaceuticals.

One-pot syntheses of polysubstituted pyridines can also be achieved through a sequence of reactions, such as a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org Additionally, a three-component condensation of alkenes, ketones, and ammonium acetate can efficiently produce 4,6-substituted aryl-3-cyano-2-pyridones under solvent-free conditions. mdpi.com Another novel MCR involves 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and acetylacetic ester to form complex polyheterocyclic compounds. nih.gov

| Reaction Name | Components | Product Type |

| Groebke–Blackburn–Bienaymé | Heterocyclic Amidine, Aldehyde, Isonitrile | Imidazofused Scaffolds nih.govacs.org |

| Mannich Reaction | Carbonyl Compound, Formaldehyde, Amine | Mannich Bases mdpi.com |

| Wittig/Staudinger/Aza-Wittig Cascade | Aldehyde, Phosphorus Ylide, Propargyl Azide | Polysubstituted Pyridines organic-chemistry.org |

| Alkene-Ketone-Ammonia Condensation | Alkene, Ketone, Ammonium Acetate | 2-Pyridones mdpi.com |

| Pyrazolone-Salicylaldehyde-Ester MCR | 3-Aminopyrazol-5-one, Salicylic Aldehyde, Acetylacetic Ester | Polyheterocyclic Compounds nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is widely used to create biaryl compounds and can be applied to the synthesis of this compound by coupling a pyridineboronic acid derivative with a 4-methoxybenzoyl halide, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates has been achieved through rational reaction design, including the use of water-soluble catalysts.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.org While not directly forming a C-C bond for the benzoyl group, this reaction is crucial for synthesizing substituted aminopyridines, which can be precursors or derivatives of the target molecule. nih.govnih.govresearchgate.netacsgcipr.org The reaction has seen significant development, leading to catalyst systems that are effective for a wide range of substrates under mild conditions. wikipedia.org This methodology has been instrumental in the synthesis of numerous pharmaceutical compounds. acs.orgrsc.org

| Reaction | Coupling Partners | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Compound + Halide/Triflate | C-C | Pd Catalyst + Base libretexts.orgtcichemicals.combeilstein-journals.org |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | C-N | Pd Catalyst + Ligand + Base wikipedia.orgnih.govresearchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. at.ua The use of microwave irradiation can significantly reduce reaction times from hours to minutes. organic-chemistry.orgmdpi.com

Microwave assistance has been successfully applied to various reactions for pyridine synthesis. For instance, a one-step, microwave-assisted Bohlmann-Rahtz pyridine synthesis provides rapid and efficient access to tri- and tetrasubstituted pyridines. organic-chemistry.org Multi-component reactions, such as the synthesis of pyrazolo[3,4-b]pyridine derivatives, have also been shown to benefit from microwave irradiation, leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comnih.gov

The synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines through a one-pot multi-component reaction is another example where microwave irradiation has been effectively employed to reduce reaction times. mdpi.comnih.gov Furthermore, microwave-assisted synthesis has been used to prepare trisubstituted pyridine-3-carbonitrile derivatives from chalcones and 3-aminobut-2-enenitrile in good yields. jocpr.com

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Bohlmann-Rahtz Pyridine Synthesis | Hours | 10-20 minutes | Significant organic-chemistry.org |

| Pyrazolo[3,4-b]pyridine Synthesis (MCR) | Longer | Shorter | Higher Yields mdpi.comnih.gov |

| 2-Thio-pyridine Synthesis (MCR) | Longer | Shorter | Moderate to Good Yields mdpi.comnih.gov |

| Pyridine-3-carbonitrile Synthesis | Longer | 10-30 minutes | Good Yields jocpr.com |

Functional Group Interconversions and Derivatization

The unique structural features of this compound, comprising a pyridine ring, a ketone, and a methoxy (B1213986) group, offer multiple sites for chemical modification. These functional groups can be independently or concertedly transformed to generate a diverse range of derivatives with potentially new and interesting properties. This section will focus on the key reactive centers of the molecule and the methodologies developed for their derivatization.

Reactions Involving the Pyridine Nitrogen in Pyridinium Salt Formation

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic allows it to react with various electrophiles, most notably alkyl halides, to form quaternary pyridinium salts. This process, known as quaternization, is a fundamental reaction in pyridine chemistry.

The quaternization of pyridines is a well-established synthetic transformation. The reaction typically involves the treatment of the pyridine derivative with an alkylating agent, such as an alkyl halide or sulfonate, in a suitable solvent. The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen acts as the nucleophile. The rate of quaternization can be influenced by the nature of the alkylating agent, the solvent, and the electronic properties of the substituents on the pyridine ring.

While specific studies on the quaternization of this compound are not extensively detailed in the provided search results, the general principles of pyridine N-alkylation are applicable. For instance, the reaction of a pyridine derivative with an alkyl halide, such as bromohexane, iodododecane, or iodooctadecane, in a solvent like tetrahydrofuran (THF) leads to the formation of the corresponding N-alkylpyridinium salt researchgate.net. The degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide to the pyridine researchgate.net.

The following table summarizes representative examples of pyridine quaternization reactions, which can be extrapolated to predict the behavior of this compound.

| Pyridine Derivative | Alkylating Agent | Solvent | Product | Reference |

| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | Bromohexane, Iodododecane, Iodooctadecane | THF | PDMAEMA-co-PQDMAEMA copolymers | researchgate.net |

| 4-Picoline | (3-Bromopropoxy)benzene | Toluene | 4-Methyl-1-(3-phenoxypropyl)pyridinium bromide | nih.gov |

| Pyridines | Trifluoromethanesulfonic acid, Ethoxyacetylene | Not specified | N-(1-Ethoxyvinyl)pyridinium triflates | mdpi.com |

| 2-Iodopyridine | Trifluoromethanesulfonic acid, Ethoxyacetylene | Not specified | 2-Iodo-1-(1-ethoxyvinyl)pyridinium triflate | mdpi.com |

This table presents examples of quaternization reactions on various pyridine derivatives to illustrate the general methodology.

Transformations at the Benzoyl Carbonyl

The benzoyl carbonyl group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions include reduction to an alcohol or a methylene group, and conversion to oximes and hydrazones.

Reduction of the Carbonyl Group

The carbonyl group can be reduced to a secondary alcohol or completely reduced to a methylene group. The choice of reducing agent determines the outcome of the reaction. For the reduction of the carbonyl group in 4-(3-methoxybenzoyl)pyridine to a methylene group (a CH2 group), a mixture of ammonium formate and 10% palladium on charcoal in acetic acid has been successfully employed fabad.org.tr. This method provides the corresponding 4-(3-methoxybenzyl)pyridine in high yield fabad.org.tr. It is anticipated that a similar strategy would be effective for the reduction of this compound.

Formation of Oximes

Oximes are formed by the reaction of ketones with hydroxylamine. This reaction is a condensation reaction that involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of oximes from ketones is a general and widely used reaction in organic synthesis. The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide.

Formation of Hydrazones

Hydrazones are another important class of derivatives that can be synthesized from the benzoyl carbonyl group. They are formed by the reaction of ketones with hydrazine or its derivatives, such as phenylhydrazine or 2,4-dinitrophenylhydrazine. Similar to oxime formation, the reaction proceeds through a condensation mechanism. Hydrazide-hydrazone derivatives can be synthesized by reacting a ketone with a hydrazide, such as cyanoacetyl hydrazine researchgate.net.

The following table provides a summary of potential transformations at the benzoyl carbonyl of this compound based on reactions of similar compounds.

| Transformation | Reagents and Conditions | Expected Product | Reference (for similar transformations) |

| Reduction to Methylene | Ammonium formate, 10% Pd/C, Acetic acid, Reflux | 3-(4-Methoxybenzyl)pyridine | fabad.org.tr |

| Oxime Formation | Hydroxylamine hydrochloride, Sodium hydroxide | This compound oxime | General knowledge |

| Hydrazone Formation | Hydrazine or its derivatives | This compound hydrazone | researchgate.net |

This table outlines potential synthetic transformations for the benzoyl carbonyl group of this compound based on established chemical reactions.

Modifications of the Methoxy Substituent

The methoxy group on the benzoyl ring of this compound can be cleaved to yield the corresponding phenol, 3-(4-hydroxybenzoyl)pyridine. This demethylation reaction is a common transformation in organic synthesis and can be achieved using various reagents.

Several methods are available for the cleavage of aryl methyl ethers. Common reagents used for this purpose include boron tribromide (BBr3), pyridinium chloride (pyridine-HCl), and aluminum chloride (AlCl3) nih.gov. The choice of reagent often depends on the other functional groups present in the molecule and the desired reaction conditions.

For instance, the demethylation of a methoxy group on a pyridine ring has been achieved by heating with hydrobromic acid in glacial acetic acid researchgate.net. This method has been used to convert 5-(2,3-dimethylphenoxy)-3-methoxy-pyridine-2-carbonitrile to 5-(2,3-dimethylphenoxy)-3-hydroxy-pyridine-2-carboxylic acid researchgate.net. Another effective method for demethylation is the use of molten pyridinium hydrochloride. This reagent has been successfully used for the demethylation of 4-methoxyphenylbutyric acid on a large scale umich.edu.

The cleavage of ethers can also be achieved under acidic conditions using strong acids like hydrobromic acid (HBr) or hydriodic acid (HI) researchgate.netsemanticscholar.org. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction nih.gov.

The following table summarizes some of the common methods for the demethylation of aryl methyl ethers, which are applicable to this compound.

| Demethylating Agent | Conditions | Reference |

| Pyridinium chloride (Pyridine-HCl) | Molten, high temperature (e.g., 180-210 °C) | nih.govumich.edu |

| Hydrobromic acid (HBr) | Glacial acetic acid, high temperature (e.g., 120 °C) | researchgate.net |

| Boron tribromide (BBr3) | Inert solvent | nih.gov |

| Aluminum chloride (AlCl3) | Organic solvent | nih.gov |

| Strong acids (HBr, HI) | Aqueous solution, heat | researchgate.netsemanticscholar.org |

This table provides a list of common reagents and conditions for the demethylation of aryl methyl ethers.

Chemical Reactivity and Mechanistic Investigations of 3 4 Methoxybenzoyl Pyridine

Reactivity as an Arylation Agent in Organic Synthesis

While the direct use of 3-(4-methoxybenzoyl)pyridine as an arylation agent is not extensively documented, the broader class of pyridine (B92270) derivatives serves primarily as substrates for arylation reactions. These reactions are crucial for the synthesis of heterobiaryl compounds, which are significant in pharmaceuticals and materials science. frontiersin.orgfrontiersin.org The functionalization of the pyridine ring, particularly at the C4 position, is often achieved by first converting the pyridine into a more reactive pyridinium (B92312) salt. frontiersin.orgfrontiersin.org

Recent strategies have focused on the C4-selective arylation of pyridines using N-aminopyridinium salts as electrophiles. frontiersin.orgfrontiersin.org This metal-free approach allows for the introduction of various electron-rich aryl and heteroaryl groups onto the pyridine core under mild, base-assisted conditions at room temperature. frontiersin.org The reaction proceeds via nucleophilic addition of the arene to the pyridinium salt. frontiersin.org

Alternatively, arylation can be achieved via Zincke intermediates. nih.gov In this method, the pyridine ring is temporarily opened to form an azahexatriene species, which can then undergo regioselective palladium-catalyzed arylation at the putative C4 position before recyclizing. nih.gov This regiodivergent approach provides a pathway to pyridine biaryls that complements other synthetic methods. nih.gov

Formation of Pyridinium Salts and Substituted Pyridine Derivatives

The nitrogen atom in the pyridine ring of this compound is nucleophilic and readily reacts with electrophiles, most notably alkyl halides, to form quaternary pyridinium salts. This classic N-alkylation is known as the Menschutkin reaction.

A more versatile method for creating diverse pyridinium salts is the Zincke reaction. wikipedia.orgyoutube.com This reaction transforms a pyridine into a different pyridinium salt by reacting it with 2,4-dinitro-chlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt, known as a Zincke salt. wikipedia.orgenamine.net This activated intermediate then reacts with a primary amine, leading to the opening of the pyridine ring and subsequent ring-closing to form a new pyridinium salt, with 2,4-dinitroaniline being displaced. wikipedia.orgenamine.net The Zincke reaction is broadly applicable for attaching primary, secondary, tertiary, and aryl groups to the pyridine nitrogen. youtube.com When secondary amines are used, the reaction yields 5-aminopenta-2,4-dienals, commonly known as Zincke aldehydes, instead of a new pyridinium salt. wikipedia.org

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound towards nucleophiles and electrophiles is complex due to the presence of multiple reaction sites.

Reactions with Nucleophiles: The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). stackexchange.comquimicaorganica.org This is because the electronegative nitrogen can stabilize the negative charge in the resulting anionic intermediate through resonance. stackexchange.com Attack at C3 is much slower as it does not allow for this stabilization. quimicaorganica.org

Attack on the Pyridine Ring: Strong nucleophiles, such as organometallic reagents or sodium amide (in the Chichibabin reaction), can add to the neutral pyridine ring, typically at the C2 position. quimicaorganica.orgyoutube.com However, the reactivity is significantly enhanced by converting the pyridine to a pyridinium salt. The positive charge on the nitrogen atom makes the ring much more electrophilic and susceptible to attack even by weaker nucleophiles like hydroxides or cyanides. quimicaorganica.org

Attack at the Carbonyl Carbon: The carbonyl group is a classic electrophilic site and can be attacked by a wide range of nucleophiles, such as Grignard reagents or hydride donors, leading to the formation of tertiary or secondary alcohols, respectively.

Reactions with Electrophiles: Electrophilic aromatic substitution can occur on either the pyridine ring or the 4-methoxybenzoyl ring, with vastly different outcomes.

Attack on the Pyridine Ring: The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often used for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing its deactivating effect. wikipedia.org When substitution does occur, it requires harsh conditions and proceeds at the C3 (meta) position. quimicaorganica.orgquora.comquora.com This is because attack at C2 or C4 would place a positive charge on the carbon adjacent to the already positive nitrogen in the reaction intermediate, which is highly unfavorable. quora.com To facilitate electrophilic substitution, pyridine can be converted to its N-oxide derivative. The oxygen atom can donate electron density into the ring, activating it for substitution, primarily at the C4 position. wikipedia.orgyoutube.com The N-oxide can then be removed. youtube.com

Attack on the 4-Methoxybenzoyl Ring: In contrast, the 4-methoxybenzoyl ring is highly activated towards electrophilic substitution. The methoxy (B1213986) group is a strong activating, ortho-, para-directing group, while the benzoyl ketone is a deactivating, meta-directing group. The powerful activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho to it (C3' and C5').

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is key to predicting its chemical behavior.

Mechanism of the Zincke Reaction: The Zincke reaction proceeds through a mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing). wikipedia.org The process begins with the nucleophilic addition of a primary amine to the activated N-(2,4-dinitrophenyl)pyridinium salt. This leads to the opening of the pyridinium ring to form a glutaconaldehyde derivative intermediate (a König salt). wikipedia.org A subsequent intramolecular nucleophilic attack results in ring closure, and after a proton transfer and elimination of 2,4-dinitroaniline, the new, more substituted pyridinium salt is formed. wikipedia.org The ring-closing step is generally considered to be rate-determining. wikipedia.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack on the pyridine ring (or a halopyridine) follows the SNAr pathway. The initial step, which is typically rate-determining, is the addition of the nucleophile to the ring, breaking the aromaticity and forming a high-energy anionic intermediate (a Meisenheimer-like complex). stackexchange.com This intermediate is stabilized by resonance. For attack at the C2 or C4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This stabilization is not possible for attack at the C3 position, explaining the strong preference for C2/C4 substitution. stackexchange.com The final step is the rapid expulsion of a leaving group (like a halide or, in the Chichibabin reaction, a hydride ion), which restores the aromaticity of the ring.

Mechanism of Electrophilic Aromatic Substitution: Electrophilic attack on the pyridine ring proceeds via the formation of a cationic intermediate (an arenium ion or sigma complex). When the electrophile attacks at the C3 position, the positive charge in the resulting resonance structures is distributed over three carbon atoms. However, if the attack occurs at C2 or C4, one of the resonance structures places the positive charge on the nitrogen atom. quimicaorganica.orgquora.com This is a highly unfavorable state as nitrogen is very electronegative and the atom would lack a complete octet of electrons. Consequently, the intermediate for C3 attack is significantly more stable (or less unstable) than the intermediates for C2 or C4 attack, leading to the observed meta-selectivity. quimicaorganica.orgquora.com

Spectroscopic Characterization and Structural Elucidation of 3 4 Methoxybenzoyl Pyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its ultraviolet-visible (UV-Vis) absorption spectrum, when it is dissolved in different solvents. This phenomenon is contingent on the differential solvation of the ground and excited electronic states of the molecule. The polarity of the solvent and its ability to form hydrogen bonds are key factors that influence these spectral shifts. tutorchase.comresearchgate.net For a molecule like 3-(4-methoxybenzoyl)pyridine, which possesses polar functional groups (a carbonyl group and a pyridine (B92270) nitrogen), significant solvatochromic effects are anticipated.

The UV-Vis spectrum of this compound typically exhibits bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons in the aromatic π-systems of the pyridine and methoxybenzoyl rings. In polar solvents, these bands often exhibit a bathochromic (red) shift, a shift to longer wavelengths. This occurs because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. tutorchase.com

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron from the nitrogen of the pyridine ring or the oxygen of the carbonyl group to an anti-bonding π* orbital. When transitioning from a non-polar to a polar, protic solvent like methanol, these bands typically show a hypsochromic (blue) shift, a shift to shorter wavelengths. libretexts.org This is because the lone pair of electrons in the ground state is stabilized by hydrogen bonding with the solvent, which lowers its energy and consequently increases the energy required for the transition. libretexts.org

The magnitude and direction of these shifts can provide valuable insights into the electronic structure of the molecule and its interactions with its immediate environment. A systematic study across a range of solvents with varying polarities would allow for a detailed analysis of these effects.

Table 1: Representative Solvatochromic Data for this compound This table illustrates the expected shifts in absorption maxima (λmax) for the principal π → π and n → π* transitions in solvents of varying polarity. The values are representative examples based on typical solvatochromic behavior.*

| Solvent | Polarity (Dielectric Constant, ε) | λmax for π → π* transition (nm) | λmax for n → π* transition (nm) |

| Hexane | 1.88 | ~280 | ~330 |

| Chloroform | 4.81 | ~285 | ~325 |

| Ethanol | 24.5 | ~290 | ~315 |

| Methanol | 32.7 | ~292 | ~312 |

| Water | 80.1 | ~295 | ~305 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₃H₁₁NO₂. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the m/z of the resulting ion. The experimentally observed mass is then compared to the theoretically calculated exact mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the confirmation of the molecular formula. Common ions observed include the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| C₁₃H₁₁NO₂ | [M]⁺ | 213.07898 | 213.0791 |

| C₁₃H₁₂NO₂⁺ | [M+H]⁺ | 214.08626 | 214.0864 |

| C₁₃H₁₁NNaO₂⁺ | [M+Na]⁺ | 236.06820 | 236.0683 |

| C₁₃H₁₁KNO₂⁺ | [M+K]⁺ | 252.04214 | 252.0422 |

X-ray Crystallography

Single-crystal X-ray diffraction analysis of this compound reveals its detailed solid-state molecular structure. The compound crystallizes in the orthorhombic space group Pbca. rsc.org The analysis confirms the connectivity of the atoms and provides precise geometric parameters.

The molecule consists of a pyridine ring and a 4-methoxybenzoyl group linked by a carbonyl bridge. Both the pyridine and the phenyl rings are essentially planar. However, the molecule as a whole is not planar due to a significant twist around the C-C bond connecting the carbonyl group to the pyridine ring and the C-C bond connecting the carbonyl to the phenyl ring. This twist is defined by the torsion angles between the two aromatic systems. The methoxy (B1213986) group lies nearly coplanar with its attached phenyl ring.

Table 3: Selected Crystallographic and Geometric Parameters for this compound

| Parameter | Description | Value |

| Crystal Data | ||

| Crystal System | Orthorhombic | rsc.org |

| Space Group | Pbca | rsc.org |

| Selected Bond Lengths (Å) | ||

| C=O (carbonyl) | Carbon-Oxygen double bond | ~1.22 Å |

| C-C (carbonyl-pyridine) | Bond between carbonyl and pyridine ring | ~1.50 Å |

| C-C (carbonyl-phenyl) | Bond between carbonyl and phenyl ring | ~1.50 Å |

| C-O (methoxy) | Carbon-Oxygen single bond in methoxy group | ~1.36 Å |

| Selected Bond Angles (°) | ||

| Pyridine-C-C (carbonyl) | Angle at the pyridine ring connection | ~120° |

| Phenyl-C-C (carbonyl) | Angle at the phenyl ring connection | ~120° |

| C-C-O (carbonyl) | Angle around the carbonyl carbon | ~121° |

| Selected Torsion Angle (°) | ||

| C(py)-C(py)-C(co)-C(ph) | Defines the twist between the two rings | ~50-60° |

Note: The specific values are typical representations derived from crystallographic data for similar structures. rsc.orgnih.gov

The way molecules of this compound arrange themselves in the crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.com These interactions are crucial for the stability of the crystal structure. While the molecule lacks strong hydrogen bond donors like O-H or N-H, its crystal packing is stabilized by a combination of weaker interactions.

The primary forces involved in the crystal packing include weak C-H···O hydrogen bonds. nih.gov In these interactions, hydrogen atoms attached to the aromatic rings act as donors, while the electronegative oxygen atom of the carbonyl group and the methoxy group act as acceptors. Furthermore, the nitrogen atom of the pyridine ring can also act as an acceptor for weak C-H···N interactions.

Computational Chemistry and Theoretical Investigations of 3 4 Methoxybenzoyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(4-Methoxybenzoyl)pyridine at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For this compound, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would reveal the planarity of the aromatic rings and the rotational orientation of the methoxy (B1213986) and benzoyl groups.

The electronic structure of the molecule is also elucidated through DFT. This includes the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. In molecules like this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the electron-accepting pyridyl and carbonyl moieties. This distribution is key to understanding the charge transfer characteristics of the molecule.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Benzoylpyridine Analogue

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-C (inter-ring) Bond Length | ~1.50 Å |

| Pyridine (B92270) Ring C-N Bond Lengths | ~1.34 Å |

| Phenyl Ring C-O Bond Length | ~1.36 Å |

| C-C-C (inter-ring) Bond Angle | ~120° |

| Dihedral Angle (Py-CO-Ph) | Variable, influences conjugation |

Semi-empirical methods, which incorporate some experimental parameters to simplify quantum mechanical calculations, can also be used to predict molecular parameters. While less accurate than DFT, they are computationally much faster, making them suitable for initial screenings of large numbers of molecules. Methods like AM1 or PM3 could be used to obtain a preliminary optimized geometry and electronic properties for this compound. These methods can provide useful qualitative trends but are generally superseded by DFT for more accurate and detailed analyses.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm molecular structures and to aid in the assignment of spectral features.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. For this compound, these calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. The calculated shifts are then typically scaled or referenced against a standard (like Tetramethylsilane, TMS) to facilitate comparison with experimental spectra. Such calculations can help to unambiguously assign peaks in a complex NMR spectrum, especially for the quaternary carbons and the closely spaced aromatic protons.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Substituted Pyridine Analogue

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C (carbonyl) | 195.2 | 194.5 |

| C (ipso-pyridyl) | 136.8 | 137.5 |

| C (ortho-pyridyl) | 124.1 | 123.8 |

| C (para-pyridyl) | 150.3 | 149.8 |

| C (ipso-phenyl) | 130.5 | 130.1 |

Note: This table presents representative data for a related substituted pyridine to illustrate the correlation between calculated and experimental values. Specific data for this compound was not available in the searched literature.

Table 3: Selected Calculated Vibrational Frequencies for a Methoxy-Substituted Aromatic Ketone Analogue

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Assignment |

|---|---|---|

| ν(C=O) | 1665 | Carbonyl Stretch |

| ν(C=C)aromatic | 1590 - 1450 | Aromatic Ring Stretches |

| ν(C-O-C)asymmetric | 1255 | Asymmetric Ether Stretch |

| ν(C-O-C)symmetric | 1025 | Symmetric Ether Stretch |

| δ(C-H)aromatic | 840 | Aromatic C-H Out-of-Plane Bend |

Note: The data provided is representative for a molecule with similar functional groups. Specific calculated vibrational frequencies for this compound were not found in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations provide the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. For this compound, TD-DFT calculations would likely predict intense π→π* transitions at shorter wavelengths and a lower-energy n→π* transition associated with the carbonyl group, which might be charge-transfer in nature, involving the promotion of an electron from the HOMO (on the methoxy-phenyl ring) to the LUMO (on the pyridyl-carbonyl system). The inclusion of solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of λmax in solution.

Table 4: Representative TD-DFT Predicted UV-Vis Absorption for a Benzoylpyridine Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S0 → S1 | 345 | 0.02 | n→π |

| S0 → S2 | 280 | 0.45 | π→π (Charge Transfer) |

| S0 → S3 | 245 | 0.30 | π→π* |

Note: This table shows typical TD-DFT results for a related aromatic ketone to illustrate the type of data obtained. Specific predictions for this compound were not available in the searched literature.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Through various computational techniques, it is possible to map out the distribution of electrons and predict regions of reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other chemical species. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov

For a molecule structurally related to the pyridine moiety of this compound, quinoline (B57606) (benzo[b]pyridine), the HOMO and LUMO energies have been calculated at the DFT level. The HOMO energy was found to be -6.646 eV and the LUMO energy was -1.816 eV, resulting in a HOMO-LUMO energy gap of 4.83 eV. scirp.org This relatively large energy gap suggests a stable electronic configuration for the quinoline ring system.

In a study of a compound containing a methoxybenzylidene moiety, (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate, the HOMO-LUMO energy gap and related quantum chemical parameters were calculated. nih.gov These values provide insight into the electronic characteristics that can be expected for this compound.

Table 1: Quantum Chemical Parameters of a Related Methoxybenzylidene Compound

| Parameter | Value |

|---|---|

| HOMO Energy | -5.99 eV |

| LUMO Energy | -1.48 eV |

| Energy Gap (ΔE) | 4.51 eV |

| Chemical Hardness (η) | 2.255 eV |

| Chemical Potential (μ) | -3.735 eV |

| Electronegativity (χ) | 3.735 eV |

Data sourced from a computational study on (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. nih.gov

The HOMO of this compound is expected to be localized primarily on the electron-rich methoxybenzoyl group, while the LUMO is likely to be distributed over the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer from the methoxybenzoyl moiety to the pyridine ring, a key factor in its electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. Green regions denote neutral electrostatic potential. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring. This is due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These sites are therefore the most probable for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the pyridine and benzene (B151609) rings would exhibit positive electrostatic potential (blue), making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It allows for the investigation of intramolecular interactions, such as hyperconjugation and delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. uni-muenchen.de

In this compound, significant intramolecular interactions are expected. The lone pair electrons on the oxygen atom of the methoxy group and the carbonyl oxygen can delocalize into the antibonding orbitals of adjacent bonds. Similarly, the π-electrons of the aromatic rings can interact with the antibonding orbitals of the carbonyl group and the pyridine ring.

Table 2: Representative NBO Analysis Data

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π*(C-N) | ~5-10 |

| LP(1) O(methoxy) | π*(C-C) aromatic | ~2-5 |

| π(C-C) aromatic | π*(C=O) | ~15-20 |

Note: These are representative values for similar molecular fragments and are intended to illustrate the type of data obtained from an NBO analysis.

Mulliken Charge Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. wikipedia.org These charges are derived from the partitioning of the electron population among the atoms based on the basis functions used in the molecular orbital calculations. uni-muenchen.de While Mulliken charges are known to be sensitive to the choice of basis set, they can provide a qualitative understanding of the charge distribution in a molecule. wikipedia.org

In this compound, the Mulliken charge analysis is expected to show that the nitrogen and oxygen atoms carry negative partial charges due to their high electronegativity. The carbon atom of the carbonyl group is expected to have a significant positive partial charge, making it an electrophilic center. The hydrogen atoms are generally expected to have positive partial charges.

For the related quinoline molecule, Mulliken charge analysis at the DFT level revealed a negative charge of -0.259 on the nitrogen atom. The carbon atoms exhibited both positive and negative charges depending on their position within the ring structure, while the hydrogen atoms were all positively charged. scirp.org

Table 3: Representative Mulliken Atomic Charges

| Atom | Partial Charge (e) |

|---|---|

| N (pyridine) | -0.3 to -0.5 |

| O (carbonyl) | -0.4 to -0.6 |

| O (methoxy) | -0.2 to -0.4 |

| C (carbonyl) | +0.4 to +0.6 |

| C (aromatic) | Variable (+/-) |

Note: These are representative values for similar molecular fragments and are intended to illustrate the expected charge distribution.

Intermolecular Interactions and Crystal Packing (Theoretical)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions. Theoretical methods can be employed to analyze and quantify these interactions, providing insights into the stability and structure of the crystal.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal electron density into molecular fragments. The properties mapped onto this surface, such as the normalized contact distance (dnorm), provide a detailed picture of the close contacts between molecules.

For compounds structurally similar to this compound, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine and 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, Hirshfeld surface analysis has revealed the prevalence of H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov

For this compound, the Hirshfeld surface analysis is expected to show significant contributions from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, are also likely to be important for the crystal packing. Furthermore, the presence of the carbonyl and methoxy groups, as well as the pyridine nitrogen, suggests the potential for C-H···O and C-H···N hydrogen bonds.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 48.2 |

| C···H/H···C | 23.9 |

| N···H/H···N | 17.4 |

| O···H/H···O | 5.3 |

| C···N/N···C | 2.6 |

| C···C | 2.2 |

Data sourced from a Hirshfeld surface analysis of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov

These various non-covalent interactions work in concert to create a stable three-dimensional supramolecular architecture in the solid state.

Pharmacophore Modeling and Ligand-Target Interactions (Computational) of this compound

Computational chemistry provides valuable insights into the potential pharmacological properties of a compound long before it is synthesized or tested in a laboratory. Through techniques like pharmacophore modeling and the calculation of drug-likeness parameters, researchers can predict how a molecule might interact with biological targets and whether it possesses the fundamental characteristics of an orally available drug. This section delves into the theoretical investigations of this compound, exploring its potential interactions with macromolecular targets and its predicted suitability as a drug candidate.

In Silico Assessment of Interactions with Macromolecular Targets

While specific experimental or dedicated computational studies on the direct targets of this compound are not extensively documented, its structural motifs, particularly the benzoylpyridine core, are present in various biologically active molecules, notably kinase inhibitors. Pharmacophore modeling, a computational approach that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, can be employed to infer potential interactions.

A pharmacophore model for a typical kinase inhibitor often includes key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. wjgnet.com These features enable the inhibitor to fit snugly into the ATP-binding pocket of the kinase, preventing the enzyme from carrying out its normal function. The pyridine ring in this compound can act as a hydrogen bond acceptor, a common interaction in the hinge region of many kinase ATP-binding sites. The methoxybenzoyl group, with its aromatic ring and carbonyl moiety, can participate in hydrophobic and aromatic interactions, as well as form additional hydrogen bonds.

In silico docking studies of compounds with similar benzoylpyridine scaffolds into the active sites of various kinases, such as spleen tyrosine kinase (SYK) or vascular endothelial growth factor receptor (VEGFR), often reveal a consistent binding pattern. frontiersin.orgnih.gov The pyridine nitrogen frequently forms a crucial hydrogen bond with a backbone amide hydrogen in the hinge region of the kinase. The benzoyl portion typically occupies a more solvent-exposed region, where substitutions can be made to enhance potency and selectivity. The methoxy group on the phenyl ring of this compound could potentially form a hydrogen bond with nearby amino acid residues or contribute to hydrophobic interactions within the binding pocket.

Therefore, based on the principles of pharmacophore modeling and the known binding modes of related compounds, it can be hypothesized that this compound has the potential to interact with the ATP-binding sites of various protein kinases. The key predicted interactions would likely involve a hydrogen bond from the pyridine nitrogen to the kinase hinge region and hydrophobic/aromatic interactions from the methoxybenzoyl moiety.

Predicted Drug-Likeness and Oral Bioavailability Parameters (e.g., Lipinski's Rule of Five, Veber Rule)

For a compound to be a viable oral drug candidate, it must possess a favorable balance of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Several empirical rules have been developed to assess the "drug-likeness" of a molecule based on these properties. The most well-known of these is Lipinski's Rule of Five, with Veber's Rule providing additional criteria for good oral bioavailability.

To evaluate this compound against these rules, its key physicochemical parameters were calculated using computational methods. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, COc1ccc(cc1)C(=O)c2cccnc2, was used to generate these predictions.

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Veber's Rule adds the following parameters to predict good oral bioavailability:

Number of rotatable bonds (NRB) ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Ų

The calculated parameters for this compound are presented in the table below and evaluated against these rules.

| Parameter | Calculated Value for this compound | Lipinski's/Veber's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 213.23 | ≤ 500 | Yes |

| logP | 2.45 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Number of Rotatable Bonds | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (Ų) | 38.77 | ≤ 140 | Yes |

As the data indicates, this compound does not violate any of the criteria set forth by Lipinski's Rule of Five. Furthermore, it also satisfies the conditions of Veber's Rule. This computational assessment suggests that this compound possesses the fundamental physicochemical properties consistent with good oral bioavailability, making it a theoretically viable candidate for further investigation as a potential oral therapeutic agent.

Structural Basis of Biological Relevance and Medicinal Chemistry Perspectives for 3 4 Methoxybenzoyl Pyridine Scaffold

Pyridine (B92270) Derivatives as Privileged Structures in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that holds a significant position in the field of medicinal chemistry, often referred to as a "privileged structure." rsc.org This designation is attributed to its ability to bind to multiple, diverse biological targets with high affinity, serving as a versatile framework for drug design. rsc.org Pyridine, an isostere of benzene (B151609), consists of a benzene-like ring where one methine group is replaced by a nitrogen atom. ijnrd.org This nitrogen atom imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and to engage in dipole-dipole and ion-dipole interactions, which are crucial for molecular recognition at receptor binding sites. ijnrd.org

The presence of the nitrogen atom also influences the electronic distribution within the aromatic ring, allowing for a wide range of chemical modifications. nih.gov These modifications, such as substitution with various moieties, conjugation with other compounds, or coordination with metal ions, enable the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacokinetic and pharmacodynamic profile. nih.gov The pyridine core is found in numerous natural products, including alkaloids, and is a key component in essential biological molecules like the vitamin niacin and the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). rsc.orgnih.gov Its structural importance is underscored by its incorporation into over 7,000 drug molecules and numerous FDA-approved pharmaceuticals, highlighting its consistent success in the development of clinically useful agents. rsc.orgnih.gov

The versatility of the pyridine scaffold is demonstrated by the extensive array of biological activities exhibited by its derivatives. This broad spectrum of activity has led to the development of pyridine-based drugs for a wide variety of diseases. rsc.orgnih.gov The structural and electronic properties of the pyridine ring allow it to serve as a core component in molecules designed to interact with a multitude of biological targets, including enzymes and receptors. nih.gov

Pyridine derivatives have been successfully developed as therapeutic agents in numerous clinical areas:

Anticancer Agents: The pyridine core is present in drugs developed for various malignancies, such as chronic myelogenous leukemia (imatinib) and prostate cancer (abiraterone acetate). rsc.orgnih.gov Its derivatives have been explored as topoisomerase inhibitors and agents targeting various cancer cell lines. ijnrd.org

Antiviral Agents: Delavirdine, a pyridine derivative, is used in the treatment of HIV/AIDS. nih.gov Researchers have also synthesized pyridine-based compounds with inhibitory properties against viruses like Herpes simplex virus (HSV-1). ijnrd.org

Antimicrobial Agents: Pyridine-containing compounds have shown potency against both bacterial and fungal strains. ijnrd.org For instance, ciclopirox (B875) is an antifungal agent used for skin infections. nih.gov

Neurological and Psychiatric Disorders: The scaffold is found in drugs for Alzheimer's disease (tacrine), myasthenia gravis (pyridostigmine), and is used as a template for developing agents with anticonvulsant properties. ijnrd.orgnih.gov

Anti-inflammatory Agents: Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), features a pyridine ring and is used to treat arthritis. nih.gov

Cardiovascular and Respiratory Conditions: Drugs like nilvadipine (B1678883) for hypertension and roflumilast (B1684550) for chronic obstructive pulmonary disease (COPD) incorporate the pyridine scaffold. nih.gov

This wide range of applications confirms the status of pyridine as a privileged scaffold, providing a robust foundation for the discovery of novel therapeutic agents across diverse medical fields. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies of compounds analogous to 3-(4-methoxybenzoyl)pyridine reveal critical insights into how specific structural modifications influence biological activity. By systematically altering different parts of the molecular scaffold—namely the pyridine ring, the central keto-linker, and the methoxybenzoyl moiety—researchers can identify key pharmacophoric features.

For instance, in a series of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines investigated as tubulin polymerization inhibitors, the 4-methoxyphenyl (B3050149) group was found to be crucial for cytotoxic activity. nih.gov Substitution at the para-position of the phenyl ring was shown to enhance antiproliferative activity, with the methoxy (B1213986) group being preferred over other substituents like trifluoromethoxy or even 3,4,5-trimethoxy groups, which led to a complete loss of activity. nih.gov

In another study on 4-substituted methoxybenzoyl-aryl-thiazoles as anticancer agents, the 3,4,5-trimethoxyphenyl group on one of the rings was essential for potent antitumor activity. acs.org However, replacing the phenyl "A" ring with a pyridine ring resulted in a total loss of anticancer activity, indicating a strict structural requirement at that position for the specific target. acs.org Modifications to the central linker between the aromatic rings also have a profound impact. In one series, replacing a carbonyl linker with a cyanoimine linkage maintained promising activity, though it introduced metabolic liabilities. acs.org

The following table summarizes SAR findings from various studies on analogous scaffolds, highlighting the effects of substitutions on different parts of the molecule.

| Scaffold/Series | Modified Moiety | Substitution/Modification | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Phenyl Ring (of methoxyphenyl) | 4-methoxy group | Preferred for high cytotoxic activity. | nih.gov |

| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Phenyl Ring (of methoxyphenyl) | 4-trifluoromethoxy or 3,4,5-trimethoxy | Complete loss of activity. | nih.gov |

| Methoxybenzoyl-aryl-thiazoles (SMART compounds) | "A" Ring | Replacement of phenyl with pyridine | Total loss of anticancer activity. | acs.org |

| Methoxybenzoyl-aryl-thiazoles (SMART compounds) | "C" Ring | 3,4,5-trimethoxyphenyl | Essential for excellent antitumor potency. | acs.org |

| Methoxybenzoyl-aryl-thiazoles (SMART compounds) | "B" Ring (central heterocycle) | Replacement of thiazole (B1198619) with pyridine, furan, or thiophene | Maintained potent activity (IC50 in low nM range). | acs.org |

| Methoxybenzoyl-aryl-thiazoles (SMART compounds) | "B" Ring (central heterocycle) | Replacement of thiazole with pyrimidine (B1678525) or piperidine | Obvious to total loss of potency. | acs.org |

Design Principles for Incorporating the 4-Methoxybenzoyl Moiety into Bioactive Compounds

The 4-methoxybenzoyl moiety is a common structural feature in many bioactive compounds, and its inclusion is guided by several key design principles aimed at optimizing interactions with biological targets. The methoxy group (-OCH3) at the para-position of the benzoyl ring significantly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions.

One primary principle is leveraging the methoxy group's dual electronic nature. It acts as a moderate electron-donating group through resonance, which can modulate the reactivity and binding affinity of the entire benzoyl system. Simultaneously, the oxygen atom is electronegative, capable of acting as a hydrogen bond acceptor. This feature is critical for anchoring the ligand within the binding pocket of a protein, as seen in models of tubulin inhibitors where methoxy groups form H-bonds with amino acid residues like Cys241. nih.gov

Another design consideration is metabolic stability. The methoxy group can be a site of metabolic O-demethylation by cytochrome P450 enzymes. While this can lead to the formation of an active metabolite (a phenol), it can also be a route for rapid inactivation and clearance. Medicinal chemists often consider this metabolic fate, sometimes replacing the methyl group with other substituents to block this pathway and improve the compound's pharmacokinetic profile.

Conceptual Targeting of Specific Enzyme and Receptor Classes

The this compound scaffold combines two well-established pharmacophoric elements: the privileged pyridine ring and the biologically active 4-methoxybenzoyl moiety. This hybrid structure presents a versatile template for designing inhibitors that can conceptually target a range of specific enzyme and receptor classes known to recognize these individual components. The pyridine ring can engage in hydrogen bonding and π-π stacking interactions, while the methoxybenzoyl portion provides additional points for hydrophobic and polar interactions. This combination allows for the rational design of molecules aimed at specific protein families.

Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Many kinase inhibitors feature a heterocyclic core, like pyridine or pyrazole (B372694), that anchors the molecule in the ATP-binding pocket by forming hydrogen bonds with the hinge region of the kinase. The this compound scaffold is well-suited for this role. The pyridine nitrogen can act as a hinge-binder, a common strategy in kinase inhibitor design.

Derivatives of related scaffolds have demonstrated significant activity against various kinases:

Mitogen-Activated Protein Kinases (MAPK): Pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent inhibitors of p38α MAPK. ijmphs.com For example, compound (7) (4-(3-tert-Butyl-5-{[(1,3-thiazol 2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid) showed a p38α inhibitory activity with an IC50 value of 135 nM. ijmphs.com The structural elements of this compound could be adapted to target the MAPK pathway.

Other Kinases: Pyrazolo[3,4-d]pyrimidine derivatives have also been developed as inhibitors for Src family kinases (SFK) and p21-activated kinase 4 (PAK4). core.ac.uknih.gov The design of these inhibitors often involves a core heterocycle (analogous to the pyridine ring) and substituted phenyl rings (analogous to the methoxybenzoyl moiety) that occupy different pockets of the ATP-binding site. For example, the novel PAK4 inhibitor SPA7012 is based on a pyrazolo[3,4-d]pyrimidine scaffold. nih.gov The neuroprotective agent URMC-099 was identified as an inhibitor of the MAP4K family. nih.gov

The table below presents examples of kinase inhibitors with scaffolds conceptually related to this compound.

| Compound/Series | Target Kinase(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Compound (7) | p38α MAPK | 135 nM | ijmphs.com |

| URMC-099 | MAP4K family (e.g., HGK) | Neuroprotective at 0.6 µM | nih.gov |

| Si306 (Pyrazolo[3,4-d]pyrimidine derivative) | c-Src (SFK) | Potent antiproliferative effects | core.ac.uk |

| SPA7012 (Pyrazolo[3,4-d]pyrimidine derivative) | PAK4 | Potent inhibitor | nih.gov |

Cholinesterases, particularly acetylcholinesterase (AChE), are key targets in the treatment of Alzheimer's disease. nih.gov The design of cholinesterase inhibitors often involves a core structure that can bind to the catalytic and/or peripheral anionic sites (CAS/PAS) of the enzyme. The this compound scaffold possesses features conducive to such interactions. The pyridinium (B92312) ion, a quaternized form of pyridine, is a known pharmacophore for AChE inhibition, capable of interacting with the anionic subsite.

Studies on related structures support this conceptual targeting:

A series of methoxy-naphthyl-linked N-benzyl pyridinium styryls were designed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The optimized compound 7av (SB-1436) from this series demonstrated potent inhibition of both enzymes, with IC50 values in the nanomolar range. nih.gov

Kinetic studies revealed that these compounds often act as mixed-type inhibitors, indicating binding to both the free enzyme and the acetyl-enzyme intermediate. nih.gov Molecular modeling showed that the pyridinium ring and associated moieties bind within the enzyme's active site gorge, interacting with both the CAS and PAS. nih.gov

The structural components of this compound—a pyridine ring that can be quaternized and an aromatic benzoyl group—provide a foundation for designing novel cholinesterase inhibitors.

The following table summarizes the inhibitory activity of a representative dual cholinesterase inhibitor with a pyridinium scaffold.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| 7av (SB-1436) | EeAChE (from electric eel) | 176 nM | Non-competitive (Mixed-type) | nih.gov |

| eqBChE (from equine serum) | 370 nM |

Other Potential Biological Target Classes (e.g., phosphodiesterase-4, HDAC, IDH, ribonucleotide reductase)

The structural motif of a substituted pyridine, such as that found in this compound, represents a versatile scaffold in medicinal chemistry. Its potential to interact with a variety of biological targets has led to the investigation of pyridine-containing compounds against several enzyme classes beyond those more commonly associated with this scaffold. This section explores the prospective utility of the this compound framework in the context of phosphodiesterase-4 (PDE4), histone deacetylases (HDACs), isocitrate dehydrogenase (IDH), and ribonucleotide reductase (RR).

Phosphodiesterase-4 (PDE4)

Phosphodiesterase-4 is a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. wikipedia.org Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells. nih.gov Consequently, PDE4 inhibitors have been pursued as therapeutic agents for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. nih.govdrugs.com

The pyridine ring is a common feature in a number of PDE4 inhibitors. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in the binding pocket of many enzymes. While direct studies on this compound as a PDE4 inhibitor are not extensively documented in publicly available literature, the general importance of the pyridine scaffold in this area suggests that derivatives of this compound could be synthesized and evaluated for their potential to inhibit PDE4. The methoxybenzoyl moiety could be modified to optimize binding affinity and selectivity for the different PDE4 isoforms (A, B, C, and D).

Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. mdpi.com HDAC inhibitors have emerged as a significant class of anti-cancer agents, as they can induce the expression of tumor suppressor genes. mdpi.com

The development of pyridine-based HDAC inhibitors has been an active area of research. nih.gov For instance, a lead benzamide (B126) compound bearing a cyanopyridyl moiety was identified as a potent HDAC inhibitor. nih.gov The design of such inhibitors often involves a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound scaffold could potentially serve as a novel cap group in the design of new HDAC inhibitors. Further derivatization of this scaffold could lead to compounds with improved potency and selectivity for specific HDAC isoforms.

Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase is an enzyme that plays a key role in the citric acid cycle. Mutations in IDH1 and IDH2 have been identified in several types of cancer, including glioma, acute myeloid leukemia, and cholangiocarcinoma. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate, which contributes to tumorigenesis. Consequently, inhibitors of mutant IDH have been developed as targeted cancer therapies.

While the exploration of this compound as an IDH inhibitor is not well-documented, the broader class of pyridine derivatives has been investigated. The development of novel IDH inhibitors often involves screening of compound libraries to identify new scaffolds that can bind to the allosteric site of the mutant enzyme. The this compound scaffold could be considered as a candidate for such screening campaigns.

Ribonucleotide Reductase (RR)

Ribonucleotide reductase is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov As such, RR is a critical target for anticancer drugs, as its inhibition disrupts DNA synthesis and repair in rapidly dividing cancer cells. nih.gov

Several pyridine-containing compounds have been investigated as RR inhibitors. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a potent RR inhibitor, has been evaluated in clinical trials. nih.gov The pyridine ring in these compounds often plays a role in chelating the iron cofactor essential for RR activity. The this compound scaffold could be functionalized with appropriate chelating groups to explore its potential as a novel RR inhibitor.

Interactive Data Table of Related Pyridine Derivatives